8-Methylpyrano[2,3-a]carbazol-2(11H)-one
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Overview
Description
8-Methylpyrano[2,3-a]carbazol-2(11H)-one is a complex organic compound belonging to the class of pyranocarbazoles. These compounds are characterized by a fused ring system that includes a pyran ring and a carbazole moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methylpyrano[2,3-a]carbazol-2(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
8-Methylpyrano[2,3-a]carbazol-2(11H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler compound with a similar core structure but lacking the pyrano ring.
Indolocarbazole: Contains an indole moiety fused to a carbazole ring, similar in structure but with different functional groups.
Benzocarbazole: Features a benzene ring fused to a carbazole, differing in the position and type of fused rings.
Uniqueness
8-Methylpyrano[2,3-a]carbazol-2(11H)-one is unique due to its specific ring structure and the presence of the methyl group at the 8-position.
Properties
CAS No. |
248246-35-7 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
8-methyl-11H-pyrano[2,3-a]carbazol-2-one |
InChI |
InChI=1S/C16H11NO2/c1-9-2-6-13-12(8-9)11-5-3-10-4-7-14(18)19-16(10)15(11)17-13/h2-8,17H,1H3 |
InChI Key |
RNMVXKTUMTXASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC4=C3OC(=O)C=C4 |
Origin of Product |
United States |
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